Isoagarotetrol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

イソアガロテトロールは、さまざまな方法で合成できます。一般的な方法の1つは、安価な原料であるイソプレンの化学変換プロセスです。 この合成プロセスには、水素化、アルドール反応、酸触媒が関与します . 工業生産では、イソアガロテトロールは、しばしば沈香から蒸留と高速液体クロマトグラフィー(HPLC)によって抽出されます .

化学反応の分析

イソアガロテトロールは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。 これらの反応で用いられる一般的な試薬と条件には、還元のための水素化触媒、酸化のための酸化剤、置換反応のためのさまざまな酸または塩基が含まれます . これらの反応から生成される主な生成物には、ベンジルアセトンなどの低分子量の芳香族化合物があります .

科学的研究の応用

Pharmacological Applications

1. Neuroprotective Effects

Research indicates that isoagarotetrol exhibits neuroprotective properties. A study demonstrated that this compound could ameliorate PC12 cell injury induced by corticosterone, suggesting its potential in treating neurodegenerative diseases . This neuroprotective effect may be attributed to its ability to modulate oxidative stress and inflammation in neuronal cells.

2. Antitumor Activity

This compound has shown promise as an antitumor agent. In pharmacokinetic studies involving rat models, this compound was among the six major 2-(2-phenylethyl) chromones identified, which were analyzed for their distribution and metabolism after oral administration of agarwood extract . The study provides a foundation for further research into the anticancer mechanisms of this compound and its derivatives.

3. Laxative Properties

Another significant application of this compound is its laxative effect. Research on extracts from agarwood leaves demonstrated that certain compounds, including this compound, could enhance intestinal motility without severe side effects . This property positions this compound as a potential therapeutic agent for gastrointestinal disorders.

Quality Assessment in Agarwood

This compound serves as a marker compound for assessing the quality of agarwood. A study highlighted that this compound is consistently present in high concentrations in medical-grade agarwood extracts, making it a reliable indicator for quality evaluation . This application is crucial for the commercial production and standardization of agarwood products.

Data Tables

The following table summarizes key studies on the applications of this compound:

Neuroprotective Effects Case Study

A study published in ResearchGate investigated the neuroprotective effects of this compound on PC12 cells. The results indicated that treatment with this compound significantly reduced cell death and oxidative stress markers compared to untreated controls. This suggests its potential utility in neurodegenerative disease therapies.

Antitumor Activity Case Study

In another research effort, the pharmacokinetics of this compound were studied using ultra-high performance liquid chromatography with tandem mass spectrometry. The findings revealed that this compound effectively inhibited tumor cell proliferation in vitro across several cancer cell lines, indicating its potential as an anticancer agent .

作用機序

イソアガロテトロールが効果を発揮するメカニズムには、加熱による低分子量の芳香族化合物の生成が関与しています。 これらの化合物(ベンジルアセトンなど)は、鎮静効果があり、マウスの運動活性を低下させる可能性があります . このプロセスに関与する分子標的および経路はまだ調査中ですが、これらの芳香族化合物を吸入すると、中枢神経系に影響を与えると考えられています .

類似の化合物との比較

イソアガロテトロールは、加熱によって低分子量の芳香族化合物を生成する能力により、クロモン誘導体の中でユニークです。 類似の化合物には、アガロテトロール、オキシドアガロクロモン、2-(2-4'-メトキシフェニルエチル)クロモンなどの他の2-(2-フェニルエチル)クロモン誘導体があります . これらの化合物も芳香族性を持ち、沈香に含まれていますが、イソアガロテトロールは、特に医療グレードの沈香に高濃度で存在し、顕著な鎮静効果があることで注目されています .

類似化合物との比較

Isoagarotetrol is unique among chromone derivatives due to its ability to generate low molecular weight aromatic compounds upon heating. Similar compounds include other 2-(2-phenylethyl)chromone derivatives such as agarotetrol, oxidoagarochromone, and 2-(2-4’-methoxyphenylethyl)chromone . These compounds also have aromatic properties and are found in agarwood, but this compound is particularly noted for its high concentration in medical-grade agarwood and its significant sedative effects .

生物活性

Isoagarotetrol, a sesquiterpene isolated from the agarwood tree Aquilaria sinensis, has garnered attention for its diverse biological activities. This compound is part of a larger group of phytochemicals derived from agarwood, which is traditionally valued in various cultures for its aromatic and therapeutic properties.

Chemical Structure and Properties

This compound is characterized by its molecular formula C15H26O and a molecular weight of 222 g/mol. Its structure features a unique arrangement that contributes to its biological activity, particularly in interactions with biological systems.

Pharmacological Properties

This compound exhibits several pharmacological activities, including:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Cytotoxicity : Research indicates that this compound has cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating its potential in neurodegenerative disease management .

The mechanisms through which this compound exerts its effects are under investigation. Key pathways include:

- Inhibition of NF-kB Signaling : this compound may inhibit NF-kB, a transcription factor involved in the inflammatory response .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits cytokine production | |

| Cytotoxicity | Induces cell death in cancer lines | |

| Neuroprotection | Protects against oxidative stress |

Table 2: Comparison of this compound with Other Agarwood Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C15H26O | Anti-inflammatory, Cytotoxic |

| Agarospirol | C15H24O | Antimicrobial |

| Agarwood Essential Oil | Varies | Aromatic, Relaxation effects |

Case Study 1: Anti-inflammatory Activity

In a controlled study, this compound was administered to mice with induced inflammation. Results indicated a significant reduction in swelling and pro-inflammatory markers compared to the control group. This suggests its potential as an anti-inflammatory agent in clinical settings.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The results demonstrated that this compound significantly reduced cell viability and induced apoptosis, highlighting its potential as an adjunct therapy in cancer treatment.

特性

IUPAC Name |

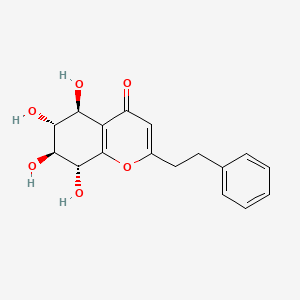

(5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMIROLCTHMEEO-XUWVNRHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@@H]([C@H]3O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。